molecular formula C16H13N5O3S B2845286 (E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285521-89-2

(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2845286
CAS No.: 1285521-89-2
M. Wt: 355.37
InChI Key: GROVOHQEXWYNAN-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Spectral and Structural Studies : Compounds similar to "(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular structure, confirming configurations, and understanding the chemical behavior of these compounds (Kumara et al., 2018).

Biological Applications

  • Antibacterial and Antifungal Activities : Derivatives of pyrazole have been evaluated for their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, suggesting the potential for developing new antibacterial and antifungal agents (Al-Wahaibi et al., 2020).

  • Anti-diabetic Potential : Molecular docking studies have revealed that certain pyrazole derivatives could be designed as potential anti-diabetic agents, highlighting the versatility of pyrazole compounds in therapeutic applications (Karrouchi et al., 2021).

Chemical Reactivity and Properties

  • DFT and Molecular Dynamics Simulations : Density Functional Theory (DFT) calculations and molecular dynamics simulations are employed to investigate the reactive properties of these compounds. These studies contribute to a deeper understanding of their stability and reactivity in different media, which is crucial for designing compounds with desired chemical properties (Pillai et al., 2019).

Applications in Material Science

  • Nonlinear Optical Properties : Some pyrazole derivatives have been studied for their nonlinear optical properties, which are important for applications in optical switching, photonic devices, and materials science. The studies include analyses of polarizability and hyperpolarizability, indicating the potential of these compounds in the development of new materials (Kumara et al., 2018).

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-10-5-6-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-2-4-12(7-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROVOHQEXWYNAN-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.